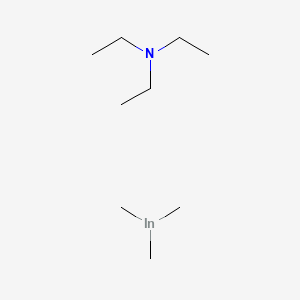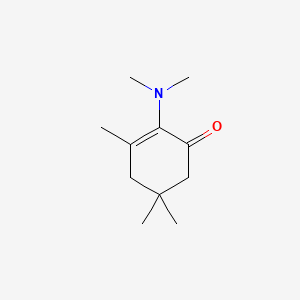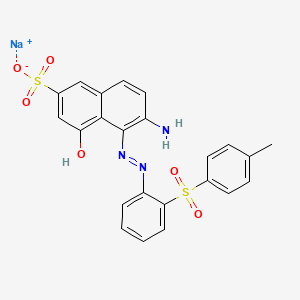
Streptomycin pantothenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomycin pantothenate is a compound that combines the antibiotic properties of streptomycin with the nutritional benefits of pantothenic acid (vitamin B5). Streptomycin, derived from the bacterium Streptomyces griseus, is known for its effectiveness against a variety of bacterial infections, particularly tuberculosis . Pantothenic acid is essential for synthesizing coenzyme A, which plays a crucial role in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of streptomycin pantothenate involves the combination of streptomycin and pantothenic acid. The process typically includes the following steps:
Isolation of Streptomycin: Streptomycin is isolated from the fermentation broth of Streptomyces griseus through a series of extraction and purification steps.
Synthesis of Pantothenic Acid: Pantothenic acid is synthesized either chemically or through microbial fermentation.
Formation of this compound: The final step involves the reaction of streptomycin with pantothenic acid under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process for streptomycin is optimized for higher yields, and the synthesis of pantothenic acid is carried out using high-efficiency reactors .
Análisis De Reacciones Químicas
Types of Reactions: Streptomycin pantothenate undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form inactive derivatives.
Reduction: Reduction reactions can modify the functional groups in streptomycin, affecting its antibiotic activity.
Substitution: Substitution reactions can occur at the amino groups of streptomycin, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of streptomycin with altered antibiotic properties .
Aplicaciones Científicas De Investigación
Streptomycin pantothenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions between antibiotics and vitamins.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for its potential in treating bacterial infections and as a nutritional supplement
Industry: Used in the production of fortified foods and pharmaceuticals.
Mecanismo De Acción
Streptomycin pantothenate exerts its effects through the combined actions of streptomycin and pantothenic acid:
Streptomycin: Inhibits protein synthesis by binding to the 16S rRNA of the bacterial ribosome, leading to the disruption of bacterial growth.
Pantothenic Acid: Functions as a precursor for coenzyme A, which is essential for various metabolic pathways, including the synthesis and degradation of fatty acids.
Comparación Con Compuestos Similares
Streptomycin pantothenate can be compared with other similar compounds:
Streptomycin Sulfate: Another derivative of streptomycin used as an antibiotic.
Calcium Pantothenate: A common form of pantothenic acid used as a dietary supplement.
Neomycin: Another aminoglycoside antibiotic with similar properties to streptomycin
Uniqueness: this compound is unique due to its dual functionality as both an antibiotic and a nutritional supplement, making it a valuable compound in both medical and nutritional applications .
Propiedades
Número CAS |
6227-52-7 |
|---|---|
Fórmula molecular |
C30H56N8O17 |
Peso molecular |
800.8 g/mol |
Nombre IUPAC |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1 |
Clave InChI |
YXIORFGPXSLCOT-FGZKHVCBSA-N |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O |
Números CAS relacionados |
106546-98-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)


![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)







